![molecular formula C18H14N4O3S B5068210 4-({[1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5068210.png)
4-({[1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyanoethyl group, a thiophene ring, a pyrazole ring, a carbonyl group, an amino group, and a benzoic acid group . Each of these groups contributes to the overall properties and reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. For example, the amino group could participate in nucleophilic substitution reactions, the carbonyl group could undergo addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid or liquid state .Scientific Research Applications
- Impact : Researchers explore its stability, reactivity, and pharmacological properties for drug delivery systems and boron neutron capture therapy .
- Significance : Understanding the kinetics and stability of these esters is crucial for drug formulation and delivery .
Boron-Containing Drug Design
Hydrolysis Kinetics
Catalysis and Protodeboronation
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s intended to be a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models. If it’s a potential chemical reagent, future research could involve testing its reactivity and selectivity in various reactions .
properties
IUPAC Name |
4-[[1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c19-8-2-9-22-11-14(16(21-22)15-3-1-10-26-15)17(23)20-13-6-4-12(5-7-13)18(24)25/h1,3-7,10-11H,2,9H2,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQRAAVIMCZOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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